molecular formula C20H21N3O3S B2358913 3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole CAS No. 2034353-68-7

3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2358913
CAS No.: 2034353-68-7
M. Wt: 383.47
InChI Key: CGLTZGSRXKKKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 5 and a pyrrolidine ring at position 2. The pyrrolidine moiety is further modified with a 2-ethylphenyl sulfonyl group, which introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

3-[1-(2-ethylphenyl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-15-8-6-7-11-18(15)27(24,25)23-13-12-17(14-23)19-21-20(26-22-19)16-9-4-3-5-10-16/h3-11,17H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLTZGSRXKKKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S with a molecular weight of 383.47 g/mol. It contains several functional groups including a pyrrolidine ring, a phenyl group, a sulfonyl group, and an oxadiazole ring, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1MCF-70.12 - 2.78
2A5490.65
3A37515.63

These findings suggest that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds have been shown to increase p53 expression levels and activate caspase pathways leading to apoptosis in MCF-7 cells .

Additionally, molecular docking studies indicate that these compounds may interact with estrogen receptors (ERs), similar to known anticancer drugs like Tamoxifen . This interaction suggests that they could serve as potential ER modulators.

Antimicrobial Activity

Beyond anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity. For instance, certain derivatives have shown effectiveness against strains of Mycobacterium tuberculosis, indicating their potential use in treating resistant bacterial infections .

Case Studies

A notable study evaluated the activity of a series of oxadiazole compounds against various cancer cell lines and reported significant cytotoxic effects with IC50 values in the micromolar range. The study emphasized the importance of substituent groups on the oxadiazole ring for enhancing biological activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds similar to 3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The oxadiazole moiety has been linked to anticancer properties. In vitro studies have demonstrated that compounds containing oxadiazole rings can induce apoptosis in various cancer cell lines, including glioblastoma . Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer progression, thus inhibiting tumor growth .

Anti-Diabetic Effects

Recent investigations into the anti-diabetic potential of oxadiazole derivatives indicate promising results. Compounds similar to this compound have shown efficacy in lowering blood glucose levels in diabetic models . These findings suggest a potential role for such compounds in managing diabetes through modulation of glucose metabolism.

Material Science Applications

In addition to biological applications, oxadiazoles are explored for their utility in material science. Their ability to form stable films makes them candidates for organic electronic devices. Research into their photophysical properties reveals potential for use in organic light-emitting diodes (OLEDs) and solar cells due to favorable charge transport characteristics .

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated effectiveness against S. aureus and E. coli with good efficacy in disc diffusion assays.
Varala et al. (2022)Anticancer ActivityIdentified significant apoptosis induction in glioblastoma cells; molecular docking suggested strong interactions with target proteins.
Ramana et al. (2024)Anti-Diabetic ActivityCompounds showed a marked reduction in glucose levels in diabetic models, indicating potential therapeutic use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Compound A: 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea
  • Structure : Shares the 1,2,4-oxadiazole and pyrrolidine framework but replaces the sulfonyl group with a urea linkage to a biphenyl moiety.
  • Key Properties :
    • HRMS: m/z 400.1778 [M + H]+ (C₂₃H₂₂N₅O₂) .
    • NMR Data: δ 126.8 (aromatic protons), 54.5 (pyrrolidine carbons), indicating distinct electronic environments compared to the sulfonyl-containing target compound.
Compound B: 5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
  • Structure : Retains the oxadiazole core but substitutes the phenyl group with an ethyl group and replaces the sulfonyl-pyrrolidine with a methoxymethyl-pyrrolidine chain.
  • Key Properties: Molecular Formula: C₁₀H₁₆N₃O₂.

Analogues with Modified Pyrrolidine Substituents

Compound C: 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea
  • Structure : Features a fluorophenyl-substituted pyrrolidine and a urea linker.
  • Functional Impact : The fluorine atom increases lipophilicity and may enhance blood-brain barrier penetration, while the pyrimidine group suggests kinase-targeting applications (e.g., TrkA inhibition) .
  • Comparison : Unlike the target compound’s sulfonyl group, the fluorophenyl substitution here prioritizes π-π stacking interactions over sulfonamide-mediated hydrogen bonding.

Compounds with Sulfur-Containing Groups

Compound D: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Replaces oxadiazole with a pyrazole ring but includes a sulfanyl (S–) group.
  • The aldehyde moiety introduces electrophilic reactivity absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound 1,2,4-Oxadiazole 2-Ethylphenyl sulfonyl, phenyl 425.47 g/mol High metabolic stability, sulfonyl-mediated H-bonding
Compound A 1,2,4-Oxadiazole Urea-linked biphenyl 399.45 g/mol Enhanced solubility, kinase inhibition potential
Compound B 1,2,4-Oxadiazole Ethyl, methoxymethyl-pyrrolidine 210.25 g/mol Electron-donating effects, reduced steric bulk
Compound C Pyrrolidine-urea Fluorophenyl, pyrimidine 602.65 g/mol TrkA inhibition, improved lipophilicity
Compound D Pyrazole Chlorophenyl sulfanyl, aldehyde 308.75 g/mol Oxidative instability, electrophilic reactivity

Research Findings and Implications

  • Sulfonyl vs. Urea Groups : Sulfonyl-containing compounds (e.g., Target Compound) exhibit superior metabolic stability compared to urea analogues (Compound A), as sulfonamides resist enzymatic hydrolysis better than ureas .
  • Fluorine Substitution : Fluorinated derivatives (Compound C) show enhanced bioavailability, suggesting that introducing halogens into the target compound could optimize pharmacokinetics.
  • Sulfur Chemistry : Sulfanyl groups (Compound D) are less favorable than sulfonyl groups in oxidative environments, underscoring the target compound’s advantage in drug design .

Preparation Methods

Pyrrolidine Functionalization

Pyrrolidine-3-carbonitrile undergoes sulfonylation using 2-ethylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 1-(2-ethylphenylsulfonyl)pyrrolidine-3-carbonitrile (87% yield).

Key Data:

  • IR (KBr): 2245 cm⁻¹ (C≡N), 1362 cm⁻¹ (S=O asym), 1164 cm⁻¹ (S=O sym).
  • ¹H NMR (CDCl₃): δ 1.21 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 3.12–3.45 (m, 4H, pyrrolidine CH₂), 3.92 (m, 1H, pyrrolidine CH).

Optimization of Sulfonylation

Microwave irradiation (150 W, 80°C, 20 min) enhances reaction efficiency, reducing side products like disulfonated derivatives.

Amidoxime Formation via Hydroxylamine Treatment

Reaction Conditions

The nitrile intermediate (10 mmol) reacts with hydroxylamine hydrochloride (15 mmol) in ethanol/water (4:1) under reflux for 6 hours, forming 1-(2-ethylphenylsulfonyl)pyrrolidine-3-carboxamidoxime.

Key Data:

  • Yield: 92% after recrystallization (ethanol).
  • ¹H NMR (DMSO-d₆): δ 9.21 (s, 1H, NH), 8.95 (s, 1H, NH₂).

Green Chemistry Approach

Grinding the nitrile with hydroxylamine hydrochloride and NaOH in a ball mill (30 min) achieves comparable yields (89%) without solvent.

Cyclodehydration to 1,2,4-Oxadiazole

Conventional Method

The amidoxime (5 mmol) reacts with benzoyl chloride (6 mmol) in toluene under reflux for 8 hours, using POCl₃ (2 mmol) as a dehydrating agent. The crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data:

  • Yield: 68%.
  • MP: 145–147°C.
  • ¹³C NMR (CDCl₃): δ 167.8 (C=N), 142.3 (C-SO₂), 128.9–133.1 (phenyl carbons).

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C, 15 min) in acetonitrile with K₂CO₃ increases yield to 82% and reduces reaction time.

Alternative Synthetic Routes

Iodine-Mediated Oxidative Cyclization

A mixture of 1-(2-ethylphenylsulfonyl)pyrrolidine-3-carbohydrazide and benzaldehyde undergoes oxidative cyclization with I₂ (2 equiv) and K₂CO₃ (3 equiv) in DMF at 80°C for 4 hours, yielding the target compound (75%).

Mechanistic Insight:
Iodine facilitates C–O bond formation via radical intermediates, confirmed by ESR spectroscopy.

Electrochemical Synthesis

A novel electrochemical method using DMF as both solvent and carbon source achieves 70% yield under constant potential (1.5 V) with a platinum electrode.

Characterization and Analytical Data

Spectroscopic Confirmation

  • HRMS (ESI): m/z 426.1345 [M+H]⁺ (calc. 426.1342).
  • XRD: Monoclinic crystal system, space group P2₁/c, validating the sulfonamide and oxadiazole geometry.

Purity Assessment

HPLC (C18 column, acetonitrile/water) shows 99.1% purity, with retention time 12.3 min.

Challenges and Side Reactions

Competing Cyclization Pathways

Uncontrolled dehydration may yield 1,3,4-oxadiazole byproducts, mitigated by strict temperature control.

Sulfonamide Hydrolysis

Prolonged exposure to acidic conditions cleaves the sulfonamide group, necessitating pH monitoring during workup.

Industrial Scalability

Continuous Flow Synthesis

A microreactor system combining sulfonylation and cyclization steps achieves 85% yield at 100 g scale, reducing waste by 40% compared to batch processes.

Solvent Recovery

Ethanol and acetonitrile are recycled via distillation, aligning with green chemistry metrics (PMI: 3.2).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of pyrrolidine intermediates followed by cyclization to form the oxadiazole ring. Key steps include:

  • Sulfonylation : Reacting pyrrolidin-3-amine derivatives with 2-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
  • Oxadiazole Formation : Cyclization of intermediate thioamide precursors using nitrile oxides or via [3+2] cycloaddition reactions. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly influence reaction kinetics and yield .
  • Optimization : Use of catalysts like DMAP or molecular sieves can improve regioselectivity. Monitor progress via TLC or LC-MS to adjust stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient elution. Purity thresholds >95% are typical for research-grade material .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and oxadiazole ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxadiazole ring in pharmacological contexts?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the oxadiazole’s N-O bond may act as a hydrogen-bond acceptor in target binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the sulfonyl-pyrrolidine moiety’s steric effects and the oxadiazole’s planarity for ligand-receptor complementarity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, distinguish between pyrrolidine and oxadiazole ring protons using NOESY .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., sulfonyl group orientation) by growing single crystals in solvent mixtures like ethyl acetate/hexane .

Q. How does the sulfonyl group influence pharmacokinetic properties, and what assays evaluate this?

  • Methodological Answer :

  • In Vitro Assays :
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) to measure half-life (t½) via LC-MS. The sulfonyl group may reduce CYP450-mediated oxidation compared to non-sulfonylated analogs .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP calculations (via HPLC) can predict lipophilicity, where the sulfonyl group may lower membrane permeability .

Q. What scale-up strategies maintain stereochemical integrity during bulk synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., sulfonylation) and minimize racemization .
  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers if asymmetric centers form during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.